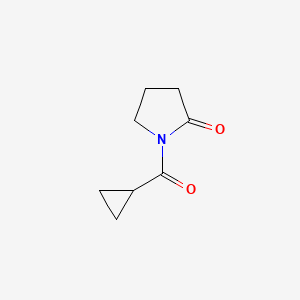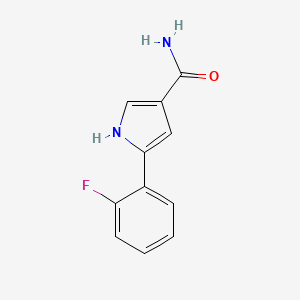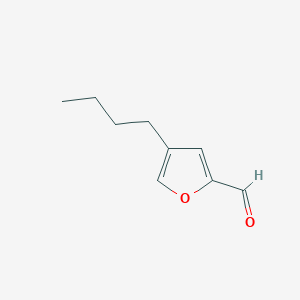
4-Butylfuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylfuran-2-carbaldehyde is an organic compound belonging to the furan family, characterized by a furan ring substituted with a butyl group and an aldehyde functional group Its molecular formula is C9H12O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Furan Ring Formation: : The synthesis of 4-butylfuran-2-carbaldehyde typically begins with the formation of the furan ring. This can be achieved through the cyclization of 1,4-diketones or by the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
-
Butyl Group Introduction: : The butyl group can be introduced via Friedel-Crafts alkylation, where furan is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic processes and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 4-Butylfuran-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.
Major Products
Oxidation: 4-Butylfuran-2-carboxylic acid.
Reduction: 4-Butylfuran-2-methanol.
Substitution: Halogenated furans, nitrofurans, sulfonated furans.
Applications De Recherche Scientifique
4-Butylfuran-2-carbaldehyde has diverse applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
-
Materials Science: : It can be used in the synthesis of polymers and advanced materials with specific properties.
-
Biological Studies: : Its reactivity and functional groups make it useful in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-butylfuran-2-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: Similar structure but lacks the butyl group.
2-Butylfuran: Similar but lacks the aldehyde group.
4-Methylfuran-2-carbaldehyde: Similar but with a methyl group instead of a butyl group.
Uniqueness
4-Butylfuran-2-carbaldehyde is unique due to the presence of both a butyl group and an aldehyde group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination allows for specific interactions and applications that are not possible with simpler furan derivatives.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-butylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-8-5-9(6-10)11-7-8/h5-7H,2-4H2,1H3 |
Clé InChI |
VJISCMXRLFHAKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=COC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


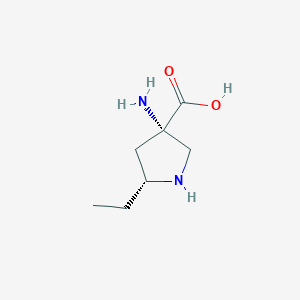
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
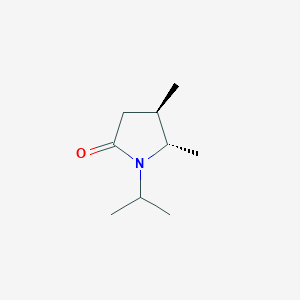

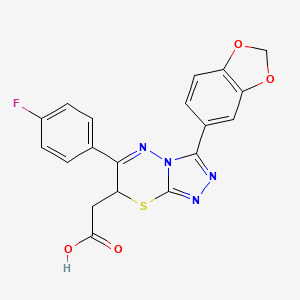

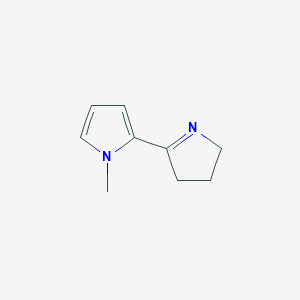
![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
